Anidulafungin is a semi-synthetic lipopeptide classified as an echinocandin antifungal agent []. It is synthesized from a fermentation product of Aspergillus nidulans []. Its primary role in scientific research is investigating its efficacy against various fungal pathogens, particularly Candida and Aspergillus species [].
Anidulafungin is primarily synthesized through a semi-synthetic approach involving several key steps:
Anidulafungin has a complex molecular structure characterized by its cyclic peptide nature:
Anidulafungin participates in several chemical reactions during its synthesis and degradation:
Anidulafungin exerts its antifungal effects through a well-defined mechanism:
Anidulafungin possesses distinct physical and chemical properties that influence its pharmacological profile:
Anidulafungin is utilized in clinical settings primarily for treating severe fungal infections:
Anidulafungin is a semi-synthetic echinocandin derived from Aspergillus nidulans fermentation products [1] [6]. Its primary mechanism involves non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for synthesizing β-(1,3)-glucan polymers in fungal cell walls [3] [8]. This glucan polymer constitutes 30–60% of the structural integrity in Candida and Aspergillus species, serving as a scaffold for other cell wall components [9] [10]. Inhibition occurs at pharmacologically relevant concentrations of 0.008–2.0 μg/ml across Candida species, with fungicidal effects observed at concentrations ≥4× MIC (Minimum Inhibitory Concentration) [4] [8]. Unlike mammalian cells, fungi rely heavily on glucan for osmotic stability, making this target highly selective [3] [10].
Table 1: Antifungal Activity of Anidulafungin Against Candida Species
Species | MIC Range (μg/ml) | Fungicidal Concentration |
---|---|---|
C. albicans | 0.008–0.125 | ≥4× MIC |
C. glabrata | 0.015–0.06 | ≥4× MIC |
C. krusei | 0.03–0.125 | ≥4× MIC |
C. parapsilosis | 1.0–2.0 | ≥16× MIC |
Data compiled from [1] [4] [10]
The β-(1,3)-glucan synthase complex comprises catalytic subunits Fks1p and regulatory Rho1p [3] [10]. Anidulafungin binds specifically to the FKS1 subunit in Candida and Aspergillus, with high-affinity interactions mediated by its alkoxytriphenyl side chain [3] [7]. This side chain intercalates into the enzyme’s membrane-embedded region, disrupting conformational flexibility essential for glucan polymerization [7] [9]. Mutations in "hot spot" regions of FKS1 (e.g., Ser645, Phe641 in C. albicans) confer resistance by reducing drug-binding affinity [3] [10]. Structural studies reveal that anidulafungin’s cyclic hexapeptide core forms hydrogen bonds with conserved residues in Fks1p, while its lipid side chain anchors it to the membrane bilayer [7] [9].
Following glucan synthase inhibition, anidulafungin triggers rapid cell wall stress within 15–30 minutes of exposure [4] [8]. Electron microscopy studies demonstrate:
The culmination is osmotic lysis driven by uncontrolled water influx into the cytoplasm. Additionally, anidulafungin-treated cells exhibit:
Table 2: Biochemical and Pharmacological Comparison of Echinocandins
Property | Anidulafungin | Caspofungin | Micafungin |
---|---|---|---|
Source | Aspergillus nidulans | Glarea lozoyensis | Coleophoma empedri |
Side Chain Chemistry | Alkoxytriphenyl | Fatty acyl | Diphenyl-isoxazole |
FKS1 Binding Affinity | High | Moderate | High |
Half-life (hours) | 40–50 | 9–11 | 14–15 |
Metabolism | Chemical degradation | Hepatic hydrolysis | Hepatic arylsulfatase |
Biofilm Penetration | +++ | ++ | ++ |
C. parapsilosis MIC90 | 2.0 μg/ml | 1.0 μg/ml | 2.0 μg/ml |
Key distinctions:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1